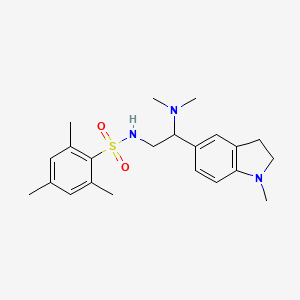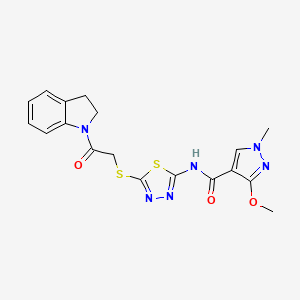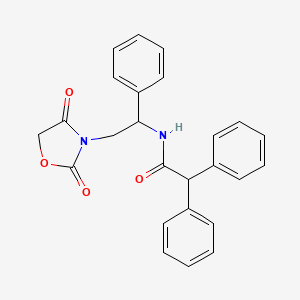
(3R)-1-(4-fluorobenzoyl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-1-(4-fluorobenzoyl)pyrrolidin-3-ol, also known as 4-FB-Pyrrolidin-3-ol, is an organic compound that has been studied for its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. This compound has been shown to have potential applications in pharmaceuticals, biochemistry, and biotechnology.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
One significant area of scientific research involving (3R)-1-(4-fluorobenzoyl)pyrrolidin-3-ol relates to its synthesis and reactivity. Studies have explored the synthesis of complex molecules through various reactions involving pyrrolidine derivatives. For instance, a comprehensive study on the synthesis, characterization, and reactivity of heterocyclic molecules demonstrated the potential of pyrrolidine derivatives in forming stable compounds with applications in non-linear optics and as potential anti-cancer drugs (Murthy et al., 2017). The study highlighted the molecule's stability, charge transfer capabilities, and hyper-conjugative interactions, emphasizing its utility in developing new molecular frameworks for various scientific applications.
Catalysis
In catalysis, (3R)-1-(4-fluorobenzoyl)pyrrolidin-3-ol derivatives have been investigated for their role in enhancing reaction efficiencies. Research on ligand-controlled regioselectivity in hydrothiolation reactions using rhodium N-heterocyclic carbene catalysts showcases the importance of pyrrolidine derivatives in modifying catalytic activity and selectivity (Di Giuseppe et al., 2012). These studies provide insights into how modifications in the pyrrolidine core can influence the outcome of catalytic processes, offering pathways to more efficient and selective synthetic strategies.
Fluorescence and Sensing
Research has also focused on the fluorescent properties of pyrrolidine derivatives for sensing applications. A study on fluorescent pH sensors constructed from heteroatom-containing luminogens highlighted the potential of pyrrolidine-based compounds in environmental and biological sensing (Yang et al., 2013). The reversible fluorescence response of these molecules to pH changes makes them valuable tools for detecting acidic and basic conditions in various settings.
Material Science
In material science, pyrrolidine derivatives have been explored for their electronic properties and quantum efficiency, particularly in the development of light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs). Investigations into the tuning of electronic properties and quantum efficiency of Ir(III) carbene complexes with pyrrolidine ligands have demonstrated the potential of these compounds in improving the performance of photonic devices (Liu et al., 2014). These findings open avenues for the application of pyrrolidine derivatives in the fabrication of more efficient and durable photonic materials.
Propiedades
IUPAC Name |
(4-fluorophenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-9-3-1-8(2-4-9)11(15)13-6-5-10(14)7-13/h1-4,10,14H,5-7H2/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUGBRAVADPCFK-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-1-(4-fluorobenzoyl)pyrrolidin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(4-chlorophenyl)-1-hydrazinecarboxamide](/img/structure/B2721279.png)





![N-(2,3-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2721289.png)



![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2721297.png)

